(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone
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Overview
Description
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound with the molecular formula C12H11ClN2O. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a pyrazole ring substituted with a chloro group, two methyl groups, and a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. One common method is the Friedel-Crafts acylation reaction, where 5-chloro-1,3-dimethylpyrazole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial processes often involve rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethanone moiety enhances its ability to interact with various molecular targets, making it a valuable intermediate in the synthesis of diverse chemical entities .
Biological Activity
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H10ClN2O |
Molecular Weight | 252.672 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, affecting pathways critical to cellular function. The presence of the chloro and dimethyl groups enhances its reactivity and selectivity towards specific biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that compounds similar to this compound showed antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) through mechanisms such as DNA alkylation and topoisomerase inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against a range of bacteria and fungi:
- In Vitro Studies : Tests revealed that pyrazole compounds could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazole derivatives are noted for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in lung and colorectal cancer cells.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against common pathogens. The results showed that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibiotics.
Properties
CAS No. |
29938-70-3 |
---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H11ClN2O/c1-8-10(12(13)15(2)14-8)11(16)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ZJXIONUUCMIROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
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